N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 2-methoxybenzoic acid with furan-2-ylmethanol and 5-methylfuran-2-ylmethanol. The reaction is catalyzed by a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of furan rings and benzamide core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19NO4/c1-14-9-10-16(24-14)13-20(12-15-6-5-11-23-15)19(21)17-7-3-4-8-18(17)22-2/h3-11H,12-13H2,1-2H3 |
InChI Key |
SUASXIQRQIAMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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